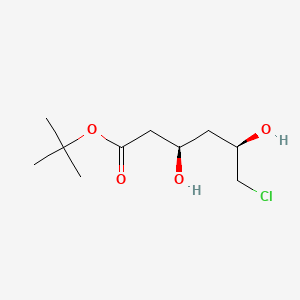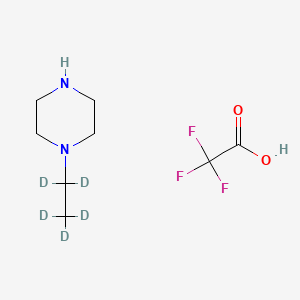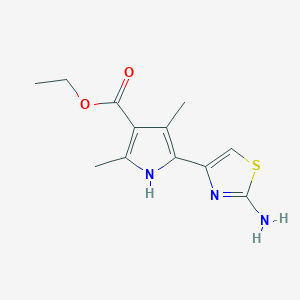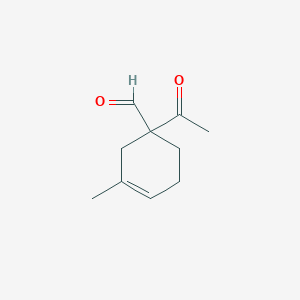
1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexene, featuring both an acetyl group and a carbaldehyde group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the acetyl and carbaldehyde groups.
Acetylation: Cyclohexene is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 1-acetylcyclohexene.
Formylation: The acetylated product is then subjected to formylation using a reagent like formic acid or formaldehyde under acidic conditions to introduce the carbaldehyde group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-Acetyl-3-methylcyclohex-3-ene-1-carboxylic acid.
Reduction: 1-Acetyl-3-methylcyclohex-3-ene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde exerts its effects depends on the specific reaction or application:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their activity.
Pathways Involved: The compound can participate in various metabolic pathways, including oxidation-reduction reactions and nucleophilic substitution reactions.
Comparison with Similar Compounds
6-Methyl-3-cyclohexene-1-carbaldehyde: Similar structure but lacks the acetyl group.
Methyl cyclohex-3-ene-1-carboxylate: Contains a carboxylate group instead of an aldehyde group.
2,4-Dimethylcyclohex-3-ene-1-carbaldehyde: Contains additional methyl groups on the cyclohexene ring.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-acetyl-3-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-8-4-3-5-10(6-8,7-11)9(2)12/h4,7H,3,5-6H2,1-2H3 |
InChI Key |
WFGYWRITDUNPOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1)(C=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)

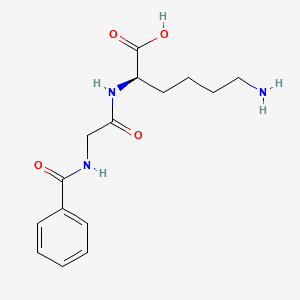
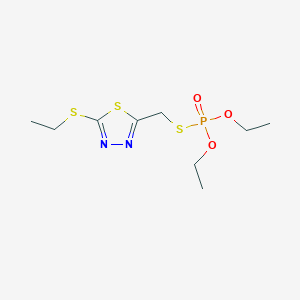
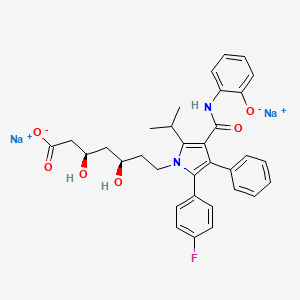

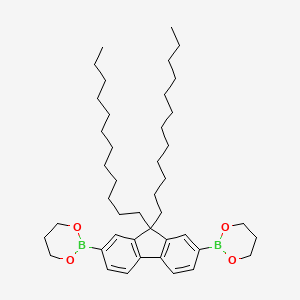

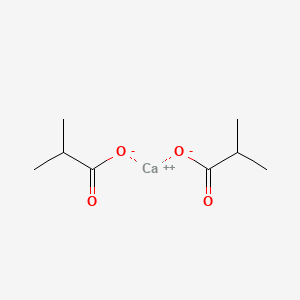
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
